6-[(2-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-chlorophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-chlorophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves multiple steps. One common method includes the reaction of 2-chlorophenol with 3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
2-chlorophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has been studied for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways, modulation of receptor activity, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine Compared to these compounds, 2-chlorophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether exhibits unique properties due to the presence of the 2-chlorophenyl and methylsulfanyl groups, which enhance its biological activity and specificity .
Properties
Molecular Formula |
C12H11ClN4OS2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4OS2/c1-19-7-10-14-15-12-17(10)16-11(20-12)6-18-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3 |
InChI Key |
RFBORBISIJVMDC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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